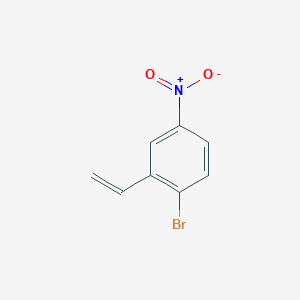

1-Bromo-4-nitro-2-vinylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethenyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPWRGUYJKYONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 1 Bromo 4 Nitro 2 Vinylbenzene

Classical and Conventional Synthetic Routes

Classical approaches to the synthesis of polysubstituted benzenes often rely on electrophilic aromatic substitution and olefination reactions. These methods, while established, may present challenges in controlling regioselectivity and functional group compatibility.

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic rings. pbworks.comstudy.com The synthesis of 1-Bromo-4-nitro-2-vinylbenzene through this approach can be envisioned by two primary retrosynthetic disconnections: nitration of a bromovinylbenzene precursor or halogenation of a nitrovinylbenzene precursor.

This strategy involves the introduction of a nitro group onto a pre-existing bromovinylbenzene skeleton, such as 1-bromo-2-vinylbenzene. The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming nitro group. The bromine atom is an ortho-, para-directing deactivator, while the vinyl group is also an ortho-, para-directing activator.

In a typical nitration reaction of a substituted benzene (B151609), a mixture of nitric acid and sulfuric acid is employed to generate the nitronium ion (NO2+) as the electrophile. pbworks.com For a precursor like 1-bromo-2-vinylbenzene, the directing effects of both the bromo and vinyl groups would favor substitution at the positions ortho and para to them. However, the vinyl group is susceptible to oxidation or polymerization under the harsh acidic and oxidative conditions of nitration, which can lead to lower yields and the formation of byproducts. The steric hindrance from the existing substituents would also influence the regiochemical outcome. While the nitration of bromobenzene is a well-established method to produce a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene (B128438), the successful selective nitration of a bromovinylbenzene precursor to yield this compound remains a significant challenge. pbworks.comstudy.com

An alternative electrophilic aromatic substitution approach is the halogenation of a nitrovinylbenzene precursor. In this scenario, the directing effect of the nitro group is of primary importance. The nitro group is a strong deactivating group and a meta-director. Consequently, the bromination of a precursor like 4-nitro-2-vinylbenzene would be expected to direct the incoming bromine atom to the position meta to the nitro group. This would not result in the desired this compound isomer.

The bromination of nitrobenzene, for instance, requires harsh reaction conditions and typically yields m-bromonitrobenzene. orgsyn.org Therefore, a direct halogenation of a nitrovinylbenzene precursor is not a viable strategy for the synthesis of this compound due to the meta-directing nature of the nitro group.

A more regioselective and widely applicable classical approach involves the introduction of the vinyl group at a later stage of the synthesis through an olefination reaction. The Wittig reaction is a prominent example of such a transformation, which converts an aldehyde or ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgumass.edulibretexts.org

This strategy would commence with a benzene ring already possessing the desired bromo and nitro substituents in the correct positions, followed by the conversion of a suitable functional group into the vinyl moiety. A plausible precursor for this approach is 2-bromo-5-nitrobenzaldehyde. The synthesis of this aldehyde can be achieved through the nitration of 2-bromobenzaldehyde. chemicalbook.com

The subsequent Wittig reaction of 2-bromo-5-nitrobenzaldehyde with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would then generate the target molecule, this compound. umass.edulibretexts.org This method offers excellent control over the placement of the vinyl group, avoiding the regioselectivity issues associated with electrophilic aromatic substitution on a vinyl-substituted ring.

Table 1: Synthesis of this compound via Wittig Reaction

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

| 1 | 2-Bromobenzaldehyde | Potassium nitrate, Sulfuric acid | 2-Bromo-5-nitrobenzaldehyde | 94 chemicalbook.com |

| 2 | 2-Bromo-5-nitrobenzaldehyde | Methyltriphenylphosphonium bromide, Strong base | This compound | Not Reported |

Electrophilic Aromatic Substitution in the Synthesis of Substituted Benzene Derivatives

Modern and Advanced Synthetic Approaches

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules with high efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthesis, providing versatile methods for the formation of carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly well-suited for the synthesis of substituted styrenes. researchgate.netorganic-chemistry.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.org These reactions allow for the convergent assembly of the target molecule from two smaller fragments, often with high functional group tolerance and predictable regiochemistry.

One potential strategy for the synthesis of this compound using a Suzuki-Miyaura coupling would involve the reaction of a dihalo-nitrobenzene derivative with a vinylboronic acid or its ester. For example, the reaction of 1,2-dibromo-4-nitrobenzene (B1583194) with vinylboronic acid in the presence of a palladium catalyst and a base could potentially lead to the selective substitution of one of the bromine atoms to introduce the vinyl group. The relative reactivity of the two bromine atoms would be a critical factor in the success of this approach.

Alternatively, a Heck reaction could be employed. researchgate.netorganic-chemistry.orgresearchgate.net This reaction typically involves the coupling of an aryl or vinyl halide with an alkene. A plausible Heck reaction for the synthesis of the target compound could involve the coupling of 1,2-dibromo-4-nitrobenzene with ethylene (B1197577) gas or a protected form of ethylene. However, controlling the regioselectivity and avoiding side reactions would be challenging. A more controlled approach would be the Heck coupling of 2-bromo-5-nitroiodobenzene with a vinylating agent, where the more reactive carbon-iodine bond would preferentially undergo oxidative addition to the palladium catalyst.

Table 2: Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 1,2-Dibromo-4-nitrobenzene | Vinylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | This compound |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Heck Reactions with Styrene (B11656) Derivatives

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org For the synthesis of a vinylbenzene derivative, this could involve the reaction of a di-substituted benzene with a vinylating agent.

A closely related transformation is the Heck reaction between 1-bromo-4-nitrobenzene and styrene, which has been studied to produce nitrostilbene derivatives. The conditions for such reactions can be adapted to synthesize the target molecule. For instance, studies have investigated the catalytic activity of palladium(II)-hydrazine complexes in the Heck reaction between 1-bromo-4-nitrobenzene and styrene. researchgate.net Optimal conditions were identified using 0.5 mmol% of the catalyst in DMA as a solvent with Na2CO3 as the base, achieving a high conversion rate at 50°C within 60 minutes. researchgate.net

Below is a table representing typical conditions for a Heck reaction that could be adapted for the synthesis of this compound.

| Parameter | Condition |

| Aryl Halide | 1,2-dibromo-4-nitrobenzene |

| Alkene | Ethylene or a vinyl equivalent |

| Catalyst | Palladium(II) acetate or PdCl2 |

| Ligand | Triphenylphosphine (B44618) or other phosphine ligands |

| Base | Triethylamine (Et3N), Sodium Acetate (NaOAc), or Potassium Carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 80-140 °C |

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orgtcichemicals.com This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. tcichemicals.comnih.gov

For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between a dibromonitrobenzene derivative and a vinylboronic acid or ester. The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The general conditions for a Suzuki-Miyaura coupling applicable to the synthesis of substituted styrenes are outlined in the table below.

| Parameter | Condition |

| Aryl Halide | 1,2-dibromo-4-nitrobenzene |

| Organoboron Reagent | Vinylboronic acid or potassium vinyltrifluoroborate |

| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |

| Base | K2CO3, Cs2CO3, or K3PO4 |

| Solvent | Toluene, Dioxane, or Dimethoxyethane (DME), often with water |

| Temperature | 80-110 °C |

Stille Coupling and Related Protocols

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and is not highly sensitive to the presence of moisture or air. orgsyn.orglibretexts.org A key advantage is the stability of organostannanes. wikipedia.org

In the context of synthesizing this compound, a Stille coupling would likely involve the reaction of 1,2-dibromo-4-nitrobenzene with a vinylstannane, such as vinyltributyltin. The mechanism of the Stille reaction proceeds through a catalytic cycle similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Typical reaction parameters for a Stille coupling are presented in the following table.

| Parameter | Condition |

| Aryl Halide | 1,2-dibromo-4-nitrobenzene |

| Organostannane | Vinyltributyltin or Vinyltrimethyltin |

| Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 |

| Ligand | Triphenylphosphine or other phosphine ligands |

| Solvent | Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

Photoredox Catalysis in Vinylbenzene Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. acs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. semanticscholar.org

For the synthesis of vinylbenzenes, photoredox catalysis can be combined with transition metal catalysis, such as nickel, in a dual catalytic system. rsc.org This approach can facilitate the cross-coupling of aryl vinyl halides with various partners. researchgate.net Alternatively, a photochemical Heck-type arylation of vinylphenols with aryl halides has been demonstrated, where the vinylphenolate anion acts as a photo-reductant upon visible-light irradiation. semanticscholar.org While a specific protocol for this compound is not detailed, the principles of photoredox catalysis suggest its potential applicability.

Annulation Reactions for Polycyclic Systems Involving 1-Bromo-2-vinylbenzene Derivatives

1-Bromo-2-vinylbenzene derivatives are valuable precursors for the synthesis of polycyclic aromatic systems through annulation reactions. The vinyl and bromo groups offer dual points of reactivity that can be exploited in cascade or domino reactions to construct fused ring systems. For example, the vinyl group can participate in cycloaddition reactions, while the bromo group can undergo subsequent cross-coupling or cyclization reactions.

While specific examples involving this compound are not extensively documented, the reactivity pattern of similar compounds suggests its potential in constructing complex molecular architectures. These annulation strategies are of significant interest in the synthesis of functional materials and complex natural products.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajgreenchem.com The application of green chemistry principles to the synthesis of this compound aims to improve the environmental footprint of the manufacturing process. This includes considerations such as the use of less hazardous reagents, energy efficiency, and waste reduction.

Microwave-Assisted Synthesis and Energy Efficiency

Microwave-assisted organic synthesis has gained significant attention as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. ajgreenchem.comnih.gov Microwave heating is rapid and uniform, leading to a more efficient energy transfer compared to conventional heating methods. cem.com

In the context of palladium-catalyzed reactions, such as the Heck reaction, microwave irradiation has been shown to be highly effective. biotage.co.jpresearchgate.net A microwave-assisted Heck reaction for the synthesis of this compound would offer several advantages, including a significant reduction in reaction time from hours to minutes and potentially lower energy consumption. cem.com The use of aqueous media or solvent-free conditions in microwave-assisted reactions further enhances their green credentials. nih.gov

The table below summarizes the potential benefits of applying microwave assistance to the synthesis of this compound.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | Higher | Lower |

| Yield | Often lower | Often higher |

| Side Reactions | More prevalent | Reduced |

| Solvent Use | Often requires high-boiling point organic solvents | Can often be performed in greener solvents or solvent-free |

Application of Heterogeneous Catalysts and Nanocatalysis

There is no specific information in the reviewed literature regarding the use of heterogeneous catalysts or nanocatalysis for the synthesis of this compound. While heterogeneous catalysis is a widely researched area in organic synthesis to facilitate catalyst recovery and reuse, its application to the production of this compound has not been reported.

Solvent Selection and Solvent-Free Reaction Conditions

Detailed studies on solvent selection or the development of solvent-free reaction conditions for the synthesis of this compound are not described in the available literature. The choice of solvent is a critical parameter in any chemical synthesis, influencing reaction rates, yields, and environmental impact. However, without established synthetic routes, specific data on solvent effects for this compound are unavailable.

Atom Economy and Waste Minimization in this compound Production

An analysis of atom economy and waste minimization is contingent on a well-defined synthetic route. As no established methods for the production of this compound have been found, a quantitative assessment of its atom economy or a discussion on waste minimization strategies cannot be provided at this time. The principles of atom economy, which emphasize the maximization of the incorporation of starting materials into the final product, are fundamental to green chemistry but require a known chemical transformation for calculation and optimization.

Reactivity Profile and Mechanistic Investigations of 1 Bromo 4 Nitro 2 Vinylbenzene

Reactivity of the Vinyl Moiety

The vinyl group in 1-bromo-4-nitro-2-vinylbenzene is expected to be highly electron-deficient. This is due to the strong electron-withdrawing effects (-I, -M) of the nitro group positioned para to the point of attachment of the vinyl substituent's parent ethylbenzene chain, and the inductive (-I) effect of the ortho bromine. This electronic characteristic is the primary determinant of the vinyl moiety's reactivity.

Cycloaddition Reactions of this compound

The electron-poor nature of the vinyl double bond makes it an excellent dipolarophile for cycloaddition reactions with electron-rich 1,3-dipoles.

[3+2] Cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. For an electron-deficient alkene like this compound, reactions with 1,3-dipoles such as nitrones and nitrile oxides are anticipated to be particularly efficient. The regioselectivity of these reactions is governed by the electronic and steric properties of the reactants and can often be predicted using molecular electron density theory (MEDT). In reactions involving nitrones, the cycloaddition is expected to proceed with high regioselectivity, leading to the formation of specific isoxazolidine isomers. Theoretical studies on similar reactions with conjugated nitroalkenes suggest that the process is often fully regio- and stereoselective.

Table 1: Predicted Regioselectivity in [3+2] Cycloaddition Reactions

| 1,3-Dipole | Predicted Major Regioisomer | Heterocyclic Product |

| Nitrone (R-CH=N+(R')-O-) | Attack of dipole's oxygen at the β-carbon of the vinyl group | Isoxazolidine |

| Nitrile Oxide (R-C≡N+-O-) | Attack of dipole's oxygen at the β-carbon of the vinyl group | Isoxazoline |

| Azide (R-N3) | Attack of terminal nitrogen at the β-carbon of the vinyl group | Triazoline |

The substituents on the aromatic ring play a crucial role in modulating the reactivity of the vinyl group. The nitro and bromo groups significantly influence the course of cycloaddition reactions.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group, located para to the vinyl substituent's point of attachment, substantially decreases the electron density of the C=C double bond. This enhances its electrophilicity, making it more susceptible to attack by nucleophilic 1,3-dipoles and accelerating the rate of cycloaddition.

Bromo Group (-Br): The bromine atom exerts a deactivating inductive effect (-I) and a weaker activating resonance effect (+M). Positioned ortho to the vinyl group, its primary influence is expected to be electron-withdrawing, further increasing the electrophilicity of the olefin. It may also introduce steric hindrance, potentially influencing the stereochemical outcome of the cycloaddition.

The combined effect of these substituents makes the vinyl group a highly activated dipolarophile.

Table 2: Electronic Influence of Substituents on the Vinyl Moiety

| Substituent | Position | Electronic Effect | Impact on Vinyl Group Reactivity |

| Nitro (-NO₂) | Para (to ethylbenzene chain) | Strong -M, -I (Electron-withdrawing) | Increases electrophilicity, enhances reaction rate with electron-rich dipoles. |

| Bromo (-Br) | Ortho | Strong -I, Weak +M (Net Electron-withdrawing) | Increases electrophilicity, may introduce steric effects. |

Polymerization and Copolymerization Potential

The polymerization behavior of styrenic monomers is highly dependent on the nature of their substituents. Studies on β-nitrostyrene have shown that it acts as a strong inhibitor for free-radical polymerization. acs.org The nitro group can effectively trap radicals, preventing chain propagation. Therefore, this compound is unlikely to undergo radical polymerization.

However, the presence of the strongly electron-withdrawing nitro group makes the vinyl bond susceptible to nucleophilic attack, suggesting a high potential for anionic polymerization . researchgate.netwikipedia.org Anionic initiation with reagents like alkoxides or organolithium compounds could lead to the formation of poly(this compound). researchgate.net Styrene (B11656) derivatives with electron-withdrawing groups are known to undergo living anionic polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow distributions. acs.org

The monomer could also be used in anionic copolymerization with other vinyl monomers, such as styrene or acrylates, to synthesize copolymers with tailored properties. rsc.org The incorporation of the bromo- and nitro-functionalized units would impart specific characteristics, such as altered refractive index, thermal stability, and chemical resistance, to the resulting polymer.

Olefin Functionalization Reactions

Beyond cycloadditions and polymerization, the electron-deficient vinyl group is a substrate for various other functionalization reactions.

Heck Reaction: The vinyl group can act as the alkene component in palladium-catalyzed Heck reactions. wikipedia.orgyoutube.com Coupling with aryl or vinyl halides would lead to the formation of substituted stilbene or diene structures, respectively. The reaction typically exhibits high stereoselectivity for the E-isomer. nih.gov

Epoxidation: The electron-deficient nature of the double bond makes direct epoxidation with peroxy acids challenging. However, alternative methods, such as nucleophilic epoxidation using a peroxide anion in a conjugate addition-elimination sequence, could be viable. Enzymatic methods have also been shown to be effective for the enantioselective epoxidation of p-nitrostyrene oxide. nih.govresearchgate.net

Michael Addition: The vinyl group is an excellent Michael acceptor. It can react with a wide range of soft nucleophiles (e.g., enolates, amines, thiols) in a conjugate addition reaction to form a variety of functionalized products.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring towards substitution is dictated by the combined directing and activating/deactivating effects of the three substituents. The ring is generally electron-poor and thus highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution.

The strong electron-withdrawing nitro group activates the ring for Nucleophilic Aromatic Substitution (SNAr) . The bromine atom, being located para to the nitro group, is in an activated position and can serve as a leaving group. Reaction with strong nucleophiles (e.g., alkoxides, amines) is expected to readily displace the bromide, yielding a variety of substituted 4-nitro-2-vinylbenzene derivatives. This reactivity is well-documented for p-bromonitrobenzene.

Table 3: Directing Effects of Substituents on the Aromatic Ring for EAS

| Substituent | Type | Directing Effect |

| Vinyl (-CH=CH₂) | Activating | Ortho, Para |

| Bromo (-Br) | Deactivating | Ortho, Para |

| Nitro (-NO₂) | Deactivating | Meta |

Electron-Withdrawing Effects of the Nitro Group on Electrophilic Substitution

The benzene (B151609) ring of this compound has two available positions for electrophilic substitution (positions 3 and 5). The regiochemical outcome of such a reaction is determined by the cumulative directing effects of the existing substituents.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both a negative inductive effect (-I) and a negative resonance effect (-R). It withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. By resonance, it particularly depletes electron density at the ortho and para positions relative to itself. Consequently, the nitro group acts as a meta-director. In this molecule, it directs incoming electrophiles away from positions 3 and 5.

Bromo Group (-Br): The bromine atom is a deactivating group. While it has a resonance effect that donates electron density, its strong negative inductive effect predominates, making the ring less reactive than benzene. However, the resonance donation is directed to the ortho and para positions, making the bromo group an ortho, para-director. study.com In this molecule, it directs towards position 3 (ortho) and position 5 (para).

Vinyl Group (-CH=CH₂): The vinyl group, or styrene substituent, is an activating group that enhances the rate of electrophilic aromatic substitution compared to benzene. pearson.com It donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion). This stabilization is most effective when the electrophile adds to the ortho or para positions, making the vinyl group an ortho, para-director. pearson.com For this compound, the vinyl group directs towards position 3 (meta, not favored) and position 5 (para).

| Substituent | Position | Directing Effect | Influence on Available Positions |

| -NO₂ | 4 | meta-director (deactivating) | Directs to positions 2 and 6 (occupied) |

| -Br | 1 | ortho, para-director (deactivating) | Directs to position 2 (occupied), 6 (occupied), and 4 (occupied) |

| -CH=CH₂ | 2 | ortho, para-director (activating) | Directs to position 1 (occupied), 3, and 5 |

Radical-Mediated Reactions and Aromatic Stability

The stability of the aromatic ring and the potential for radical reactions are influenced by the substituents. Aromatic compounds possess significant stability due to the cyclic delocalization of π-electrons. wikipedia.org Substituents can either enhance or detract from this stability.

Steric Effects: The presence of three substituents can introduce steric hindrance, which may affect the planarity of the molecule and slightly alter its aromatic stability. longdom.org

The vinyl group is susceptible to radical-mediated reactions, most notably radical polymerization. In the polymerization of substituted styrenes, the stability of the intermediate benzylic radical is key. Electron-withdrawing substituents on the benzene ring have been shown to affect the rate of atom transfer radical polymerization (ATRP). cmu.edu In the case of this compound, the strong electron-withdrawing nitro group would influence the electron density of the double bond and the stability of any radical formed at the benzylic position. This suggests the compound could participate in radical reactions, with its reactivity modulated by the electronic character of the aromatic substituents.

Reactivity of the Halogen Substituent (Bromine)

The bromine atom attached to the aromatic ring is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Role in Cross-Coupling Reaction Pathways

The carbon-bromine bond in aryl bromides is a common participant in cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. 1-Bromo-4-nitrobenzene (B128438), a closely related compound, is frequently used as a substrate in these reactions, indicating the C-Br bond in this compound would be similarly reactive.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. 1-Bromo-4-nitrobenzene readily participates in Suzuki reactions with various phenylboronic acids in the presence of a palladium catalyst and a base. researchgate.netchegg.com The vinyl group is generally stable under these conditions, making this a viable pathway for synthesizing more complex vinyl-substituted biaryls. ugr.es

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.org There are documented examples of the Heck reaction between 1-bromo-4-nitrobenzene and alkenes like styrene, catalyzed by palladium complexes. researchgate.netresearchgate.net This demonstrates the utility of the C-Br bond as a reactive site for forming new carbon-carbon double bonds.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, also catalyzed by palladium.

In these reactions, the catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, a crucial step that activates the substrate for subsequent transmetalation and reductive elimination steps.

| Cross-Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(0) complex + Base | Biaryl |

| Heck | Aryl Bromide | Alkene | Pd(0) complex + Base | Substituted Alkene |

| Stille | Aryl Bromide | Organostannane | Pd(0) complex | Biaryl or Vinylarene |

Nucleophilic Aromatic Substitution Considerations

Aryl halides are typically unreactive toward nucleophiles under standard Sₙ1 or Sₙ2 conditions. However, when strong electron-withdrawing groups are present on the ring ortho or para to the halogen, a nucleophilic aromatic substitution (SₙAr) can occur via an addition-elimination mechanism. msu.edu

In this compound, the nitro group is positioned para to the bromine atom. This arrangement strongly activates the C-Br bond towards nucleophilic attack. The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the bromine. This is typically the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. scranton.edu The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for the reaction. stackexchange.com

Elimination: The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled. scranton.edu

The high reactivity of p-bromonitrobenzene derivatives in SₙAr reactions is well-established, making this a predictable and important reaction pathway for this compound. stackexchange.comchegg.com

Transformational Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group.

Catalytic Reduction to Amine Derivatives

The reduction of an aromatic nitro group to a primary amine (aniline derivative) is a fundamental transformation in organic synthesis. A key challenge when reducing a multifunctional compound like this compound is chemoselectivity—reducing the nitro group without affecting the bromo substituent or the vinyl group's double bond.

Numerous methods have been developed that offer high chemoselectivity for this transformation:

Catalytic Hydrogenation: This is a common method, but catalyst choice is critical. While palladium on carbon (Pd/C) is highly effective for nitro reduction, it can also catalyze the hydrogenation of the vinyl group and potentially cause dehalogenation (hydrodebromination). commonorganicchemistry.com Using catalysts like Raney nickel can sometimes be milder and preserve the halogen. commonorganicchemistry.com

Metal/Acid Reductions: Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like HCl) are classic and effective methods for reducing nitro groups while leaving other functional groups intact. masterorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst can selectively reduce the nitro group. This method has been shown to be effective for reducing halogenated nitroarenes without removing the halogen. organic-chemistry.org

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reagent that is well-suited for the selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Metal-free reductions using reagents like tetrahydroxydiboron have also been developed and show excellent tolerance for vinyl and halogen groups. organic-chemistry.org

The successful conversion of the nitro group to an amine provides a synthetic handle for further functionalization, such as diazotization or acylation reactions.

| Reduction Method | Reagents | Common Side Reactions to Consider |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Hydrogenation of C=C, hydrodehalogenation |

| Metal in Acid | Fe/HCl, Zn/HCl, Sn/HCl | Generally good selectivity |

| Transfer Hydrogenation | Hydrazine (N₂H₄), catalyst | Can be highly selective |

| Stannous Chloride | SnCl₂, acid or alcohol | Mild and selective |

Impact on Overall Compound Reactivity

The reactivity of this compound is intricately governed by the electronic and steric interplay of its three key functional groups: the bromo, nitro, and vinyl substituents. The vinyl group, through resonance, acts as an activating group and an ortho-, para-director for electrophilic aromatic substitution, tending to increase the electron density of the benzene ring at positions ortho and para to it quora.com. Conversely, the nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both resonance and inductive effects cognitoedu.orglibretexts.org. The bromine atom is a deactivating ortho-, para-director, withdrawing electron density inductively while donating through resonance libretexts.org.

Furthermore, the presence of a nitro group ortho or para to a halogen can facilitate nucleophilic aromatic substitution (SNAr) wikipedia.orgnih.govlibretexts.org. In this compound, the bromo and nitro groups are in a para relationship, which strongly activates the ipso-carbon (the carbon attached to the bromine) towards nucleophilic attack echemi.comlibretexts.org. The vinyl group at the ortho position to the bromine may exert some steric hindrance to an incoming nucleophile.

The vinyl group itself is a site of reactivity, susceptible to addition and cycloaddition reactions. The electronic nature of the aromatic ring, being electron-deficient due to the nitro group, will influence the reactivity of the vinyl moiety, making it a dienophile in Diels-Alder reactions.

Selectivity Control in Organic Transformations Involving this compound

Chemo- and Regioselectivity Studies

Controlling selectivity in reactions involving this compound is a key challenge due to the multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over others. In this molecule, potential reactions include:

Electrophilic Aromatic Substitution on the benzene ring.

Nucleophilic Aromatic Substitution at the C-Br bond.

Reactions of the vinyl group , such as addition, polymerization, or cycloaddition.

The choice of reagents and reaction conditions will determine the chemoselectivity. For instance, electrophilic reagents will preferentially attack the aromatic ring, while strong nucleophiles, particularly in polar aprotic solvents, are likely to favor SNAr at the C-Br bond, facilitated by the para-nitro group wikipedia.orgnih.govlibretexts.org. Reactions targeting the vinyl group, such as Diels-Alder cycloadditions, would employ a suitable diene and thermal or Lewis acid catalysis.

Regioselectivity in electrophilic aromatic substitution is dictated by the combined directing effects of the existing substituents. The vinyl group is an ortho, para-director, the bromo group is also an ortho, para-director, and the nitro group is a meta-director. Their positions on the ring create a complex pattern of activation and deactivation. The positions on the ring can be analyzed as follows:

C3: Ortho to the vinyl group and meta to the nitro group. This position is activated by the vinyl group and directed to by the nitro group.

C5: Para to the vinyl group and ortho to the bromo group. This position is activated by the vinyl group and directed to by the bromo group.

C6: Ortho to the bromo group and meta to the vinyl and nitro groups. This position is directed to by the bromo group.

The ultimate regiochemical outcome will depend on the balance of these electronic effects and the steric hindrance at each position.

In nucleophilic aromatic substitution, the regioselectivity is highly specific for the displacement of the bromide, as it is a good leaving group and is activated by the para-nitro group echemi.com.

The regioselectivity of reactions at the vinyl group, such as hydroboration-oxidation or oxymercuration-demercuration, will follow established rules based on the electronic nature of the substituted styrene.

Below is a table summarizing the predicted chemo- and regioselectivity for various transformations.

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) | Rationale |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, FeBr3) | Substitution at C3 or C5 | Combination of directing effects of existing substituents. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe) | 1-Methoxy-4-nitro-2-vinylbenzene | Activation of the C-Br bond by the para-nitro group. |

| Diels-Alder Cycloaddition | Diene (e.g., Butadiene) | Cyclohexene derivative from reaction at the vinyl group | The vinyl group acts as a dienophile. |

Stereoselectivity in Addition and Cycloaddition Reactions

The stereochemical outcome of reactions involving the vinyl group of this compound is a critical aspect of its reactivity.

Addition Reactions: The addition of reagents across the double bond of the vinyl group can potentially create a new stereocenter. The stereoselectivity of such reactions will depend on the mechanism of the addition (e.g., syn or anti-addition) and the presence of any chiral catalysts or reagents. For example, dihydroxylation using osmium tetroxide would be expected to proceed with syn-stereochemistry.

Cycloaddition Reactions: In the context of [4+2] cycloadditions (Diels-Alder reactions), where this compound would act as the dienophile, the stereoselectivity is governed by the "endo rule". The endo product is generally favored due to secondary orbital overlap between the diene and the substituents on the dienophile in the transition state libretexts.org. The geometry of the diene is also preserved in the product libretexts.org.

For instance, in a Diels-Alder reaction with a cyclic diene like cyclopentadiene, the formation of the endo adduct is anticipated to be the major pathway. The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile gives a cis-adduct and a trans-dienophile gives a trans-adduct libretexts.org.

Visible-light-mediated [2+2] cycloadditions of styrenes have also been reported, leading to cyclobutane derivatives nih.govnih.gov. The stereoselectivity of such reactions is often dependent on the specific photocatalyst and reaction conditions employed.

The table below outlines the predicted stereochemical outcomes for selected reactions.

| Reaction Type | Reagent/Conditions | Predicted Stereochemical Outcome | Rationale |

| Diels-Alder Cycloaddition | Cyclopentadiene, heat | Predominantly endo-adduct | Favorable secondary orbital overlap in the endo transition state. |

| Syn-Dihydroxylation | OsO4, NMO | Syn-diol | Concerted syn-addition mechanism. |

| Catalytic Hydrogenation | H2, Pd/C | Syn-addition of hydrogen | Adsorption of the alkene onto the catalyst surface. |

Computational Chemistry and Theoretical Studies on 1 Bromo 4 Nitro 2 Vinylbenzene

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Analysis of the electronic structure, particularly the frontier molecular orbitals, offers a quantum mechanical perspective on reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

While specific HOMO-LUMO energy values for 1-Bromo-4-nitro-2-vinylbenzene are not readily found in existing literature, studies on the related compound 1-Bromo-4-nitrobenzene (B128438) provide a useful reference. For 1-Bromo-4-nitrobenzene, theoretical calculations have been performed using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set. irjet.netresearchgate.netissuu.com These studies help in understanding the influence of the bromo and nitro substituents on the electronic properties of the benzene (B151609) ring. The presence of the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, while the vinyl group in this compound would likely influence the electron density and the precise energy levels of these frontier orbitals.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The specific energetics for this compound would require dedicated computational analysis.

Table 1: Representative Frontier Orbital Energies for a Related Compound (1-Bromo-4-nitrobenzene)

| Orbital | Energy (eV) - Example Calculation |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap | Data not available |

Note: Specific energy values from computational studies on 1-Bromo-4-nitrobenzene are not consistently reported across general literature. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. rsc.org The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). nih.gov

Studies on substituted benzenes and styrenes indicate that the electrostatic potential above the plane of the aromatic ring is heavily influenced by through-space effects of the substituents. nih.govresearchgate.net This mapping is crucial for understanding intermolecular interactions and the initial stages of a chemical reaction. For this compound, the MEP map would be essential in predicting how it interacts with other reactants.

Mechanistic Elucidation of Reactions

Theoretical chemistry provides indispensable tools for investigating the step-by-step pathways of chemical reactions, including the characterization of transient species like transition states.

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity that focuses on the changes in electron density during a reaction, rather than on molecular orbital interactions alone. nih.govnih.gov MEDT posits that the capacity for electron density to change is the primary driver of molecular reactivity. nih.gov This theory is particularly useful for analyzing bond formation processes in organic reactions.

While no specific MEDT studies on this compound are available, the principles of MEDT can be applied to predict its reactivity. semanticscholar.org For instance, in a cycloaddition reaction involving the vinyl group of this compound, MEDT would analyze the flow of electron density between the interacting molecules to determine the feasibility and mechanism of the reaction. The electron-withdrawing nature of the nitro and bromo substituents would influence the electron density of the vinyl group, which in turn would affect its reactivity in polar and cycloaddition reactions.

The identification and characterization of transition states are fundamental to understanding reaction mechanisms and kinetics. A transition state represents the highest energy point along a reaction coordinate and is a first-order saddle point on the potential energy surface. ucsb.edu Computational methods can be used to locate and calculate the energies and geometries of these transient structures.

For reactions involving this compound, such as addition reactions to the vinyl group or nucleophilic aromatic substitution, computational modeling could be employed to map out the entire reaction pathway. This would involve calculating the energies of the reactants, products, any intermediates, and the transition states connecting them. The difference in energy between the reactants and the transition state determines the activation energy of the reaction.

Techniques such as synchronous transit-guided quasi-Newton (QST2) or the Berny algorithm are used to locate transition states. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the desired reactants and products. vasp.at Such analyses would provide a detailed mechanistic understanding of the reactions of this compound.

Reactivity Prediction and Quantitative Structure-Activity Relationships (QSAR)

Computational chemistry also allows for the prediction of reactivity and the development of models that correlate molecular structure with chemical or biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govacs.org These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and the observed activity.

For a compound like this compound, QSAR studies could be developed to predict its reactivity in a particular class of reactions or its potential biological activity. This would typically involve a dataset of structurally similar compounds with known activities. Various molecular descriptors, including electronic (e.g., HOMO/LUMO energies, atomic charges), steric, and topological parameters, would be calculated. Multiple linear regression is a common technique used to build the QSAR model. nih.govacs.org

While specific QSAR models for this compound are not documented, general QSAR studies on brominated flame retardants and other brominated aromatic compounds have been conducted to predict properties like endocrine-disrupting potencies. nih.govacs.orgresearchgate.net These studies demonstrate the utility of the QSAR approach in predicting the properties of halogenated aromatic compounds. The development of a QSAR model for this compound and its analogues would require a systematic study of a series of related compounds and their measured reactivities.

Conceptual Density Functional Theory (CDFT) Indices (Electrophilicity, Nucleophilicity, Chemical Hardness)

Conceptual DFT is a branch of quantum chemistry that defines and calculates chemical concepts to describe the reactivity of molecules. Key reactivity descriptors include chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). A large HOMO-LUMO gap signifies high hardness and low reactivity.

Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. For this compound, the presence of strong electron-withdrawing groups (nitro and bromo) is expected to result in a high electrophilicity index, indicating its susceptibility to attack by nucleophiles.

For this compound, the combination of the electron-withdrawing nitro group and the halogen atom (bromine) significantly lowers the energy of the LUMO. This, coupled with the extended conjugation provided by the vinyl group, suggests the molecule would have a relatively small HOMO-LUMO gap, indicating moderate chemical hardness and significant reactivity. The high electrophilicity anticipated for this molecule makes it a good candidate for reactions such as Michael additions at the vinyl group.

Table 1: Predicted Conceptual DFT Index Profile for this compound

| CDFT Index | Predicted Value/Nature | Rationale |

| Chemical Hardness (η) | Moderate to Low | Electron-withdrawing groups and extended conjugation reduce the HOMO-LUMO gap. |

| Electrophilicity (ω) | High | Strong electron-withdrawing nitro and bromo groups increase the capacity to accept electrons. |

| Nucleophilicity (N) | Moderate | The electron-rich π-system of the aromatic ring and vinyl group act as nucleophilic sites. |

Comparative Computational Studies with Analogues and Isomers

Computational studies on analogues like β-nitrostyrene and its derivatives reveal key structural features that can be extrapolated to this compound. bohrium.com DFT calculations on such molecules, typically using the B3LYP functional, show that the conformational preferences are largely dictated by a balance between steric hindrance and the drive for maximum π-system conjugation. uc.pt

For this compound, a planar or near-planar conformation between the benzene ring and the vinyl group would be expected to maximize conjugation. However, steric repulsion between the vinyl group and the ortho-bromo substituent could force the vinyl group slightly out of the plane of the aromatic ring. This deviation from planarity is a common finding in computational studies of ortho-substituted styrenes. bohrium.com

Compared to its isomer, 1-bromo-4-nitro-3-vinylbenzene, the steric hindrance in the 2-vinyl isomer is more significant, likely leading to a greater dihedral angle between the vinyl group and the ring. This structural difference would, in turn, affect the electronic properties, with the more planar isomer exhibiting a smaller HOMO-LUMO gap due to more effective conjugation. The electronic effects of the substituents are also critical; studies on para-substituted β-nitrostyrenes show that electron-withdrawing groups significantly influence the charge distribution across the molecule, particularly at the vinyl carbons. researchgate.net

Spectroscopic Parameter Calculations and Validation

Theoretical calculations are instrumental in interpreting and assigning experimental spectra. By simulating spectra computationally, researchers can validate experimental findings and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

Vibrational Frequencies (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational frequencies for molecules like this compound can be calculated using DFT methods, often with the B3LYP functional and a basis set such as 6-31G*. bohrium.com The calculated harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental FT-IR and FT-Raman spectra. bohrium.com

A normal coordinate analysis helps in assigning the calculated vibrational modes to specific molecular motions. For this compound, the following characteristic vibrations would be expected:

NO2 Group Vibrations: Strong asymmetric and symmetric stretching modes are expected, typically appearing in the 1500-1570 cm-1 and 1300-1370 cm-1 regions, respectively.

Vinyl Group Vibrations: The C=C stretching vibration should produce a distinct peak around 1620-1640 cm-1. C-H stretching and bending modes of the vinyl group would also be present.

Aromatic Ring Vibrations: C-C stretching modes within the benzene ring typically appear in the 1400-1600 cm-1 range. The C-H out-of-plane bending modes are sensitive to the substitution pattern.

C-Br Vibration: A low-frequency stretching mode, typically below 700 cm-1, is characteristic of the carbon-bromine bond.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Nitro (NO2) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Vinyl (-CH=CH2) | C=C Stretch | 1620 - 1640 |

| =C-H Out-of-plane Bend | 910 - 990 | |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Bromo (C-Br) | C-Br Stretch | 500 - 700 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (1H and 13C)

Theoretical 1H and 13C NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide valuable insight into the electronic environment of each nucleus.

For this compound, the chemical shifts would be heavily influenced by the electronic effects of the substituents:

1H NMR: The aromatic protons would be expected to appear in the downfield region (7.5-8.5 ppm) due to the deshielding effects of the nitro and bromo groups. The proton ortho to the nitro group would likely be the most deshielded. The vinyl protons would exhibit complex splitting patterns, with chemical shifts influenced by both through-bond and through-space interactions with the nearby bromo group.

13C NMR: The aromatic carbons directly attached to the electron-withdrawing bromo (ipso-carbon) and nitro groups would show significant shifts. Studies on para-substituted β-nitrostyrenes have demonstrated that electron-withdrawing substituents affect the chemical shifts of the vinyl carbons (Cα and Cβ), indicating a transfer of electronic effects through the conjugated system. researchgate.net The carbon attached to the bromine atom may experience a "heavy atom effect," causing an upfield shift relative to what would be expected based on electronegativity alone. The carbon bearing the nitro group would be strongly deshielded.

Table 3: Predicted 13C NMR Chemical Shift Ranges for Key Carbons

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Justification |

| C-Br (ipso) | 115 - 125 | Halogen inductive effect and heavy atom effect. |

| C-NO2 (ipso) | 145 - 155 | Strong deshielding from the nitro group. |

| C-vinyl (ipso) | 130 - 140 | Attachment to sp2 vinyl carbon and ring currents. |

| Vinyl (C=C) | 110 - 140 | Conjugation with the aromatic ring and influence of substituents. |

UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra. It calculates the energies of electronic excitations from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system that extends over the nitro group, the benzene ring, and the vinyl group. The presence of the nitro group, with its non-bonding electrons, also allows for n → π* transitions, which are typically weaker and may be obscured by the more intense π → π* bands.

The extended conjugation in this compound, compared to nitrobenzene, would cause a bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to a longer value. The strong electron-withdrawing nature of the nitro group facilitates an intramolecular charge transfer (ICT) transition from the vinyl-benzene π-system (donor) to the nitro group (acceptor), which would likely correspond to the main absorption band.

Advanced Research Applications and Future Perspectives of 1 Bromo 4 Nitro 2 Vinylbenzene

Strategic Building Block in Complex Organic Synthesis

The combination of three distinct reactive sites on a single benzene (B151609) ring makes 1-bromo-4-nitro-2-vinylbenzene a versatile building block. These sites can be addressed selectively under different reaction conditions, enabling the construction of complex molecular architectures.

Synthesis of Pharmaceuticals and Agrochemical Precursors

The bromo and nitro groups are precursors to a wide array of functionalities essential in medicinal and agricultural chemistry. Aromatic nitro compounds are key intermediates in the synthesis of numerous drugs. fuchslab.de The bromo- and nitro-substituted benzene core of this compound can be chemically modified to generate valuable precursors.

The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net The nitro group, a strong electron-withdrawing group, can be readily reduced to an aniline (B41778) derivative. This resulting amino group is a cornerstone for synthesizing a vast range of bioactive molecules, including amides, sulfonamides, and nitrogen-containing heterocycles. The vinyl group could be retained for later-stage modification or selectively oxidized.

Table 1: Potential Synthetic Transformations of this compound for Bioactive Precursors

| Starting Functional Group | Reaction Type | Reagents (Example) | Resulting Functional Group | Potential Application |

|---|---|---|---|---|

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst | Bi-aryl | Core structure in antihypertensives, antifungals |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl amine | Precursor for kinase inhibitors |

| Nitro | Reduction | Fe/HCl or H₂, Pd/C | Amino | Key intermediate for antibiotics, anticancer agents |

Design of Novel Heterocyclic and Polycyclic Compounds

The electronically distinct functional groups of this compound offer multiple pathways for constructing complex ring systems. Nitroalkenes, for instance, are exceptionally versatile in the synthesis of heterocycles through cycloaddition and Michael addition reactions. uc.pt The vinyl group, activated by the ortho-nitro group, can act as a potent Michael acceptor or a dienophile in Diels-Alder reactions.

This reactivity allows for the construction of various nitrogen- and oxygen-containing heterocycles, which are privileged scaffolds in drug discovery. For example, reaction with suitable nucleophiles could lead to the formation of indole (B1671886) or quinoline (B57606) precursors after subsequent cyclization and reduction of the nitro group. The bromo substituent provides a handle for further annulation reactions to build polycyclic systems.

Precursor for Advanced Materials Science

The presence of a vinyl group marks this compound as a functional monomer for polymerization. The bromo and nitro substituents are not inert passengers but are functionalities that can impart specific chemical, thermal, and optical properties to the resulting polymer.

Tailoring Polymer Properties through this compound Incorporation

Incorporating substituted styrene (B11656) monomers is a well-established strategy for modifying polymer properties. dntb.gov.ua By copolymerizing this compound with common monomers like styrene or methyl methacrylate, researchers can precisely tune the characteristics of the final material.

Refractive Index: The presence of the heavy bromine atom and the polarizable nitro group would be expected to significantly increase the refractive index of the polymer, making it a candidate for applications in optical materials, such as high-refractive-index lenses or coatings.

Thermal Stability: The rigid aromatic structure and strong intermolecular dipole-dipole interactions caused by the nitro group could enhance the glass transition temperature (Tg) and thermal stability of the polymer compared to standard polystyrene.

Flame Retardancy: Bromine-containing compounds are known flame retardants. Incorporating this monomer into a polymer backbone provides intrinsic flame retardancy, which is highly desirable for materials used in construction and electronics. fuchslab.de

Table 2: Predicted Impact of this compound as a Co-Monomer

| Property | Effect of Incorporation | Underlying Reason | Potential Application |

|---|---|---|---|

| Refractive Index | Increase | High electron density of Bromine; polarizability of Nitro group | Optical films, lenses, anti-reflective coatings |

| Glass Transition (Tg) | Increase | Increased chain rigidity and polarity | High-performance engineering plastics |

| Flame Retardancy | Enhancement | Presence of Bromine atom (radical trapping mechanism) | Fire-resistant building materials, electronics housing |

Development of Functional Monomers and Polymers

Beyond modifying bulk properties, the bromo and nitro groups serve as sites for post-polymerization modification, transforming a simple polymer into a functional material. nih.gov This allows for the creation of materials with tailored surface properties or reactive capabilities.

For example, the nitro groups along the polymer chain can be reduced to amino groups. These amino-functionalized polymers can then be used to chelate metal ions, act as a support for catalysts, or be grafted with other polymer chains. The bromo group can be used for cross-linking reactions to improve solvent resistance and mechanical strength or to attach other functional molecules via nucleophilic substitution.

Emerging Research Directions and Interdisciplinary Investigations

The multifunctionality of this compound opens doors to several cutting-edge research areas. Its unique electronic profile, with both an electron-withdrawing group (nitro) and a polarizable halogen (bromo), makes it an interesting candidate for studies in nonlinear optics and organic electronics. Polymers derived from it could be investigated for use in photorefractive materials or as high-dielectric-constant insulators in organic field-effect transistors (OFETs).

In the realm of synthetic methodology, the molecule could serve as a platform for developing novel orthogonal reactions, where each functional group is addressed in sequence without interfering with the others. This would be a powerful tool for creating highly complex, well-defined macromolecules and organic scaffolds. Interdisciplinary investigations could explore its potential as a component in chemo-sensors, where changes in its electronic or optical properties upon binding to an analyte could be used for detection.

Exploration in Catalysis and Method Development

Currently, there is no specific information available in the scientific literature regarding the application of this compound in catalysis or the development of new synthetic methods. The presence of a vinyl group, a nitro group, and a bromine atom on the benzene ring suggests that this compound could be a versatile substrate for various catalytic transformations. For instance, the vinyl group could potentially undergo polymerization or be a substrate for metathesis reactions. The bromo- and nitro-substituted aromatic ring is a common feature in substrates for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules. Future research could explore the reactivity of this compound with different catalytic systems to develop novel synthetic methodologies.

Theoretical Design of Novel Chemical Entities

There is no published research focusing on the use of this compound as a scaffold for the theoretical design of novel chemical entities. Computational and theoretical chemistry are powerful tools for predicting the properties and potential applications of new molecules. The unique combination of functional groups in this compound could be of interest for in silico studies. For example, theoretical calculations could be employed to investigate its electronic properties, reactivity, and potential as a building block for materials with interesting optical or electronic properties. The design of novel polymers or functional materials derived from this monomer could be a promising area for future theoretical and experimental research.

Environmental Applications (e.g., pollutant degradation pathways)

No studies concerning the environmental applications of this compound, such as its role in pollutant degradation, have been found. Research into the environmental fate and potential for bioremediation of brominated and nitrated aromatic compounds is an active area of investigation. However, the specific degradation pathways of this compound, whether through microbial action or other environmental processes, have not been documented. Future research could investigate its biodegradability, potential as a precursor for the synthesis of environmentally benign compounds, or its role in the study of pollutant degradation mechanisms.

Q & A

Q. Key Factors Affecting Yield :

- Temperature control during nitration to prevent decomposition of the nitro group.

- Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) for coupling efficiency .

- Purification via column chromatography or recrystallization to isolate the product from isomers/byproducts .

How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Advanced Research Considerations :

Crystal structure determination requires:

Data Collection : High-resolution (<1.0 Å) data to resolve overlapping electron densities from the nitro and vinyl groups.

Refinement with SHELXL :

Q. Common Challenges :

- Disorder in the Vinyl Group : Dynamic motion may lead to partial occupancy; split-site refinement or TLS parameterization is recommended .

- Electrostatic Interactions : The nitro group’s polarity can induce packing distortions, requiring careful modeling of hydrogen bonds .

What spectroscopic techniques are most effective for characterizing this compound, and how do data interpretations differ from simpler analogs?

Q. Basic Characterization Workflow :

Q. Advanced Analysis :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the vinyl and aromatic protons .

How does the vinyl group in this compound influence its reactivity in cross-coupling reactions compared to halogenated analogs?

Q. Mechanistic Insights :

- Competing Pathways : The vinyl group can act as a π-bonding ligand for Pd catalysts, potentially inhibiting oxidative addition of the C-Br bond .

- Steric Effects : Bulky substituents near the bromine (e.g., nitro at para, vinyl at ortho) slow Suzuki-Miyaura coupling; ligand screening (e.g., SPhos vs. XPhos) is critical .

Q. Case Study :

- In Heck reactions, the vinyl group participates as a coupling partner, enabling tandem functionalization. However, nitro groups may oxidize Pd⁰ intermediates, necessitating reductive additives (e.g., Zn dust) .

What strategies mitigate decomposition risks during storage and handling of this compound?

Q. Safety and Stability Protocols :

- Storage : In amber vials under inert gas (Ar/N₂) at –20°C to prevent photolytic cleavage of the C-Br bond and nitro group reduction .

- Handling : Use Schlenk-line techniques for air-sensitive reactions.

- Decomposition Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect nitro-to-amine reduction products .

How can computational methods predict the regioselectivity of electrophilic substitution in derivatives of this compound?

Q. Advanced Computational Design :

- DFT Calculations :

Q. Validation :

- Correlate computed transition states with experimental product ratios (e.g., GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.